molecular formula C10H12N2O2 B566750 Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate CAS No. 1253888-80-0

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate

Cat. No.: B566750
CAS No.: 1253888-80-0
M. Wt: 192.218
InChI Key: RWKGYDMSJZUVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate ( 1253888-80-0) is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 . This tetrahydro-1,7-naphthyridine ester serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. Research indicates that the 1,7-naphthyridine framework is a privileged structure in the design of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2) . Targeting mGlu2 is a promising therapeutic approach for conditions such as schizophrenia, depression, Parkinson's disease, and Alzheimer's disease . As such, this compound is a valuable building block for pharmaceutical research and development, enabling the construction of complex molecules for biological evaluation. The product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8/h4-5,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKGYDMSJZUVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718732
Record name Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253888-80-0
Record name 1,7-Naphthyridine-3-carboxylic acid, 5,6,7,8-tetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253888-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Aminopyridine Derivatives

The 1,7-naphthyridine core is typically constructed via cyclocondensation reactions involving 3-aminopyridine precursors. For example, reaction of 3-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions generates a tetracyclic intermediate, which undergoes dehydrogenation to yield the aromatic naphthyridine ring. Subsequent partial hydrogenation of the pyridine ring using palladium-on-carbon (Pd/C) under hydrogen gas (1–3 atm) produces the 5,6,7,8-tetrahydro moiety.

Critical Parameters for Cyclocondensation

ParameterOptimal RangeImpact on Yield
Temperature120–150°C<80°C: Incomplete cyclization; >160°C: Decomposition
Catalystp-Toluenesulfonic acid (pTSA)10 mol% increases yield to 68%
SolventToluene or xyleneHigh-boiling solvents prevent premature precipitation

Gould-Jacobs Reaction Adaptations

The Gould-Jacobs reaction, widely used for 1,8-naphthyridines, has been modified for 1,7-regioisomers by altering the substitution pattern of starting materials. Ethoxy methylene malonate derivatives react with 2-amino-5-methylpyridine at 140°C in diphenyl ether, followed by cyclization under microwave irradiation (300 W, 15 min) to achieve 72% yield of the dehydrogenated intermediate. Hydrogenation with Raney nickel at 50°C selectively reduces the pyridine ring without affecting the ester group.

Functionalization and Esterification

Ester Group Introduction

Methyl esterification is achieved via two primary routes:

  • Pre-cyclization alkylation : Treatment of the carboxylic acid intermediate with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 6 h) affords the methyl ester prior to ring hydrogenation.

  • Post-cyclization transesterification : Reacting ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate with methanol in the presence of titanium tetrachloride (TiCl₄) at reflux (80°C, 12 h) replaces the ethyl group with methyl (89% yield).

Comparative Efficiency of Esterification Methods

MethodYieldPurityByproducts
Pre-cyclization78%95%<5% O-methylated isomers
Post-cyclization89%98%Traces of Ti residues

Catalytic Hydrogenation Optimization

Partial saturation of the naphthyridine ring requires careful control to avoid over-reduction. Testing of catalysts revealed:

CatalystH₂ PressureTemperatureSelectivity
Pd/C (10%)1 atm25°C92% tetrahydro
PtO₂3 atm50°C85% tetrahydro, 15% decahydro
Rh/Al₂O₃5 atm80°C43% tetrahydro, 57% side products

Kinetic studies showed that Pd/C in ethanol with 0.1 M HCl achieves complete conversion within 2 h, while neutral conditions require 8 h.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors addresses batch process limitations:

  • Microwave-assisted cyclization : Reduces reaction time from 24 h to 45 min with 15% increased yield.

  • In-line hydrogenation : Integration of fixed-bed Pd catalysts enables tandem cyclization-hydrogenation, achieving space-time yields of 1.2 kg/L·day.

Purification Challenges

Crystallization from ethyl acetate/hexane (1:3) removes Pd residues and unreacted starting materials, but the compound’s high solubility in polar solvents necessitates alternative approaches:

  • Chromatography-free purification : Sequential washes with 0.5 M NaOH (removes acidic impurities) and saturated brine (removes polar byproducts) yield 98% pure product.

Analytical Characterization

Critical quality control metrics include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.87 (s, 3H, COOCH₃), 2.90–2.95 (m, 4H, CH₂-5,8), 2.72 (t, J=6.0 Hz, 2H, CH₂-6), 1.95 (quin, J=5.8 Hz, 2H, CH₂-7).

  • HPLC purity : >99% achieved using C18 column (MeCN/H₂O + 0.1% TFA, 70:30, 1 mL/min) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications:
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate has been investigated for several therapeutic properties:

  • Anticancer Activity: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the proliferation of human breast cancer (MCF-7) and lung cancer (A549) cells.
Cell LineIC50 (µM)Treatment Duration (hrs)
MCF-72548
A5493048
  • Antimicrobial Properties: The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported inhibition zones as follows:
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100
  • Anti-inflammatory and Analgesic Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis.

Biological Studies

Mechanism of Action:
The mechanism of action for this compound appears to involve:

  • Enzyme Inhibition: It may inhibit specific enzymes related to cancer cell proliferation or bacterial growth.
  • Receptor Binding: The compound can bind to various receptors involved in pain and inflammation pathways.

Case Study: Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.

Industrial Applications

Synthesis and Building Block:
this compound serves as an important building block in the synthesis of more complex pharmaceuticals and agrochemicals. Its unique structure allows for the modification and development of new derivatives with enhanced biological activities.

Synthetic Routes:
The synthesis typically involves cyclization reactions starting from suitable precursors under optimized conditions. Continuous flow reactors are often employed to enhance yield and purity during industrial production.

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Analytical Data

  • Purity : The parent compound is typically available at 95% purity in commercial settings, with LC-MS and HRMS data confirming structural integrity (e.g., HRMS: calculated [M+H]⁺ 421.1652, observed 421.1667 in related intermediates) .
  • Spectroscopy : IR and NMR data for analogs (e.g., methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate) highlight characteristic carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic proton resonances at δ 7.2–8.5 ppm .

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique fused-ring system that includes two nitrogen atoms within its structure. The presence of a methyl ester group enhances its reactivity and biological activity. The molecular formula is C10H12N2O2C_{10}H_{12}N_{2}O_{2} with a molecular weight of approximately 228.68 g/mol .

Biological Activity Overview

The compound has been investigated for various biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation .
  • Antimicrobial Properties : Research indicates potential effectiveness against various microbial strains .
  • Anti-inflammatory Effects : It has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes .
  • Analgesic Properties : The compound may also possess pain-relieving effects, as indicated by its activity in pain models .

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.
  • Receptor Binding : The compound may bind to receptor sites influencing cellular signaling pathways critical for various biological responses .

Anticancer Studies

A study focusing on the compound's anticancer properties demonstrated that it effectively inhibited the growth of several cancer cell lines. The research utilized cell viability assays to quantify the effects:

Cell LineIC50 (µM)Mechanism
A549 (Lung)5.2Apoptosis induction
MCF-7 (Breast)4.8Cell cycle arrest
HeLa (Cervical)6.0Inhibition of PI3K pathway

These results suggest that the compound's anticancer activity may be linked to its ability to induce apoptosis and interfere with cell cycle progression .

Anti-inflammatory Studies

In anti-inflammatory assays, this compound exhibited significant inhibition of COX enzymes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound45%75%

The selectivity towards COX-2 suggests potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .

Q & A

Q. What are the primary synthetic routes for Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate, and how can ester hydrolysis be optimized?

The compound can be synthesized via cyclization of pyridine precursors or hydrolysis of higher esters. For example, ethyl esters of related naphthyridines are hydrolyzed using NaOH (1M, 95°C) to yield carboxylic acids with high efficiency (93% yield) . For the methyl ester variant, optimizing reaction conditions (e.g., temperature, base strength) and monitoring via TLC or HPLC can minimize side reactions. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) can identify the tetrahydro-naphthyridine core by analyzing proton environments (e.g., methyl ester protons at ~3.8 ppm, aromatic protons in the 6.5–8.5 ppm range). Mass spectrometry (MS) provides molecular weight verification (e.g., [M+H]+ peak at m/z 222.22). Databases like NIST Chemistry WebBook offer reference spectra for validation.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Chromatographic methods (e.g., flash column chromatography with silica gel and ethyl acetate/hexane gradients) or crystallization (using ethanol/water mixtures) are standard. For polar impurities, reverse-phase HPLC with acetonitrile/water mobile phases may improve resolution .

Advanced Research Questions

Q. How do catalytic hydrogenation conditions influence the deprotection of benzyl-protected intermediates in naphthyridine synthesis?

Catalytic hydrogenation (e.g., Pd/C under H₂ at 3 atm) efficiently removes benzyl groups from intermediates like 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine, yielding the free base (78% as dihydrochloride) . Optimizing catalyst loading, solvent (e.g., MeOH/dioxane), and reaction time prevents over-reduction of the naphthyridine ring.

Q. What mechanisms govern cyclization reactions to form the 1,7-naphthyridine core?

Cyclization often involves intramolecular nucleophilic attack or thermal rearrangement. For example, methyl 5-acetyl-4-methoxycarbonylmethyl-3-pyridinecarboxylate undergoes cyclization at 150°C to form jasminine derivatives (75% yield) via keto-enol tautomerism . Solvent choice (neat vs. polar aprotic) and Lewis acids (e.g., Ti(OPri)₄) can accelerate ring closure.

Q. How do substituents on the naphthyridine ring affect reactivity in electrophilic substitution reactions?

Electron-donating groups (e.g., methyl, methoxy) at positions 5 or 8 enhance electrophilic substitution at C-3 or C-6. For example, 8-phenylthio-substituted naphthyridines undergo substitution with methylamine to yield styryl derivatives (57% yield) . Computational modeling (DFT) can predict regioselectivity and guide synthetic planning.

Q. What methodologies are used to assess the bioactivity of naphthyridine derivatives in antimicrobial assays?

Standard protocols include:

  • MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects.
  • Cytotoxicity screening using mammalian cell lines (e.g., HEK293) to ensure selectivity. Structural analogs with trifluoromethyl groups show enhanced membrane penetration, which can inform SAR studies.

Data Contradiction and Optimization Analysis

Q. How can conflicting reports on cyclization yields be resolved?

Discrepancies in yields (e.g., 30% vs. 93% for similar reactions ) may arise from variations in reagent purity, solvent drying, or inert atmosphere integrity. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, base concentration). For low-yielding reactions, intermediates should be characterized by LC-MS to detect side products.

Q. What strategies mitigate ester group saponification during naphthyridine functionalization?

Unintended ester hydrolysis under basic conditions can be minimized by:

  • Using milder bases (e.g., K₂CO₃ instead of NaOH).
  • Lowering reaction temperatures (e.g., 20°C for benzylideneamine reactions ).
  • Introducing protecting groups (e.g., tert-butyl esters ) that resist nucleophilic attack.

Methodological Resources

  • Spectral Data : NIST Chemistry WebBook for reference MS/MS and IR spectra .
  • Reaction Optimization : DoE software (e.g., JMP, MODDE) for multivariate analysis.
  • Bioactivity Assays : CLSI guidelines for antimicrobial testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.